

Comparative Guide to the Biological Activity of Synthetic 3-Oxo-19-methyleicosanoyl-CoA

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Compound of Interest

Compound Name: 3-Oxo-19-methyleicosanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activity of the synthetic molecule, **3-Oxo-19-methyleicosanoyl-CoA**. Due to the limited direct experimental data on this specific compound, this guide establishes a framework for its potential biological role by comparing it with well-characterized long-chain and methyl-branched acyl-CoA analogs. The primary focus is on its involvement in fatty acid metabolism, a critical pathway in cellular energy homeostasis and signaling.

Introduction to Acyl-CoAs in Cellular Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in metabolism, formed by the attachment of a fatty acid to coenzyme A. This activation is a prerequisite for their participation in a variety of cellular processes, including energy production through β -oxidation, lipid biosynthesis, protein acylation, and cellular signaling. The biological function of an acyl-CoA is largely determined by its chain length, degree of saturation, and any modifications such as methyl branching.

3-Oxo-19-methyleicosanoyl-CoA is a very-long-chain fatty acyl-CoA with a methyl group near the terminus of its 20-carbon backbone and a ketone group at the beta-position (C-3). These structural features suggest its primary involvement in the later stages of β -oxidation or potentially in specialized biosynthetic pathways.

Comparative Framework

To infer the biological activity of synthetic **3-Oxo-19-methyleicosanoyl-CoA**, we will compare it to two key types of analogs:

- Eicosanoyl-CoA (Arachidoyl-CoA): A saturated 20-carbon very-long-chain fatty acyl-CoA. This provides a baseline for the metabolism of a C20 acyl-CoA. Eicosanoyl-CoA is an intermediate in the synthesis of various lipids.[1][2]
- Methyl-branched Acyl-CoAs: Shorter-chain methyl-branched acyl-CoAs, such as those derived from branched-chain amino acid catabolism, provide insight into how methyl branching can influence enzyme specificity and metabolic routing.

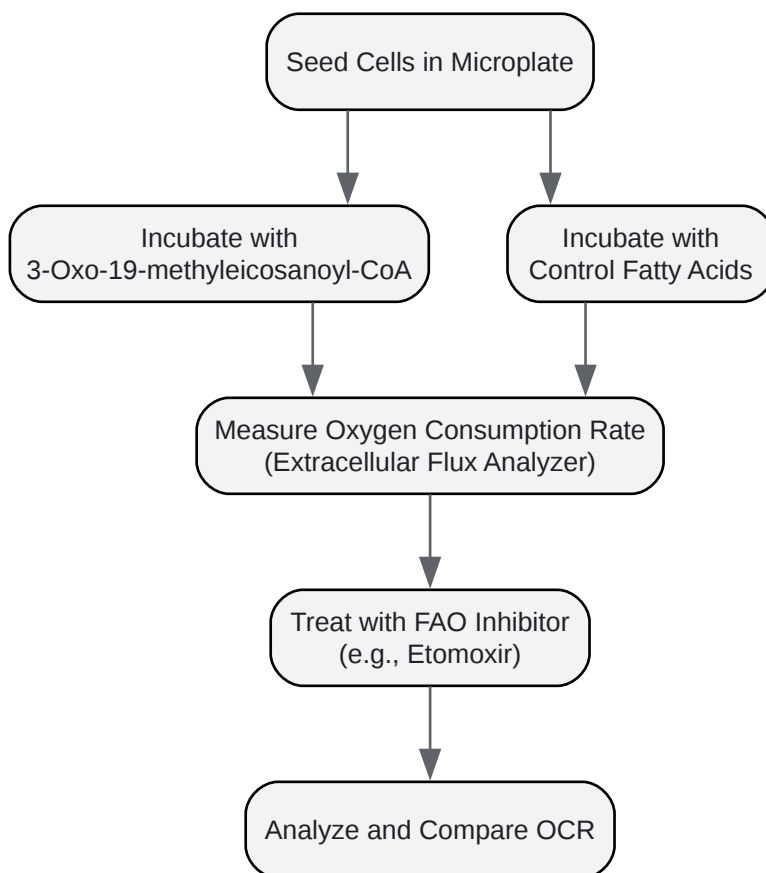
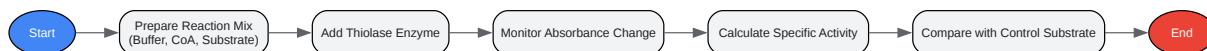
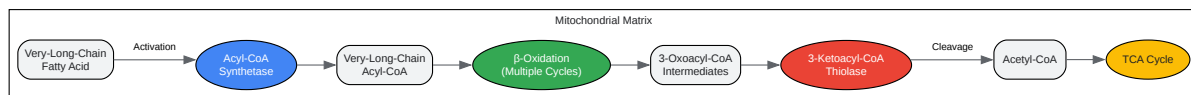
Anticipated Biological Activity and Metabolic Fate

The presence of the 3-oxo (or β -keto) group strongly indicates that **3-Oxo-19-methyleicosanoyl-CoA** is an intermediate in the β -oxidation pathway. The final step of each β -oxidation cycle is the thiolytic cleavage of a 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase, yielding acetyl-CoA and a fatty acyl-CoA shortened by two carbons.[3]

The methyl group at the 19th position is a significant feature. The metabolism of methyl-branched fatty acids can be more complex than that of their straight-chain counterparts and may require specific enzymes.[4]

Signaling Pathways and Cellular Processes

Long-chain acyl-CoAs are known to act as signaling molecules that can regulate various cellular functions.[5][6] They can allosterically modulate the activity of enzymes and transcription factors, thereby influencing gene expression related to lipid metabolism. The cellular levels of long-chain acyl-CoAs are tightly regulated, and imbalances can be indicative of metabolic stress.[7] It is plausible that **3-Oxo-19-methyleicosanoyl-CoA**, as a very-long-chain acyl-CoA, could also participate in these signaling cascades.



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